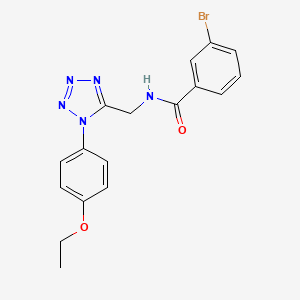![molecular formula C24H26N4O3 B2794696 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide CAS No. 896383-11-2](/img/no-structure.png)
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Antimicrobial Activity
- Antibacterial and Antifungal Properties : Certain derivatives, such as substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, have been synthesized and shown to possess significant antibacterial activity. For instance, the synthesis and antibacterial activity of substituted indolylthiadiazole derivatives and substituted quinazolinonylthiadiazole derivatives have demonstrated potent effects against bacterial strains, with some compounds outperforming reference drugs like ampicillin and gattifloxacin (Singh et al., 2010).
Anticancer Potential
- Anticancer Activities : Novel compounds such as 10-((1H-indol-3-yl)methylene)-7-aryl-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-ones have shown promising anticancer activities against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with some derivatives displaying better efficacy than the standard drug doxorubicin (Gali et al., 2014).
Anti-inflammatory and Analgesic Effects
- Non-steroidal Anti-inflammatory and Analgesic Agents : Derivatives such as 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents, exhibiting promising activity in in vivo models (Wagle et al., 2008).
Anticonvulsant Properties
- Anticonvulsant Agents : Quinazolino-benzothiazoles have been identified as fused pharmacophores with anticonvulsant properties. Specific derivatives have shown significant activity in experimental models against tonic and clonic seizures, suggesting their potential application in epilepsy treatment without evident neurotoxicity or hepatotoxicity (Ugale et al., 2012).
作用機序
Target of Action
It’s known that quinazolinone derivatives have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, differentiation, survival, and intracellular trafficking.
Mode of Action
It’s known that quinazolinone derivatives can interact with their targets and cause significant changes in cellular processes .
Biochemical Pathways
The compound may affect the PI3K signalling pathway , which is often associated with tumorigenesis, progression, and poor prognosis. The downstream effects of this pathway include changes in cell growth, proliferation, and survival.
Result of Action
It’s known that the aberrant expression of the pi3k signalling pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, inhibitors of this pathway, such as this compound, could potentially have anti-cancer effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide' involves the condensation of 2-(1H-indol-3-yl)ethanamine with 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid, followed by the reduction of the resulting imine to form the target compound.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-indol-3-yl)ethanamine in methanol and add 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid. Stir the mixture at room temperature for 24 hours to allow for condensation to occur.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours to reduce the resulting imine to the corresponding amine.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent to obtain the target compound." ] } | |
CAS番号 |
896383-11-2 |
分子式 |
C24H26N4O3 |
分子量 |
418.497 |
IUPAC名 |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide |
InChI |
InChI=1S/C24H26N4O3/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31) |
InChIキー |
FQKWMQPOAUZANS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



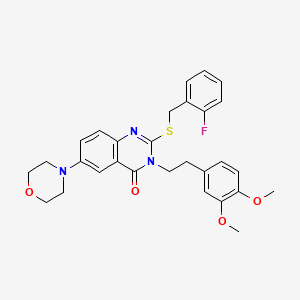
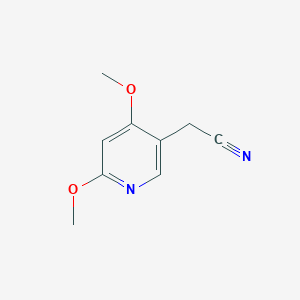
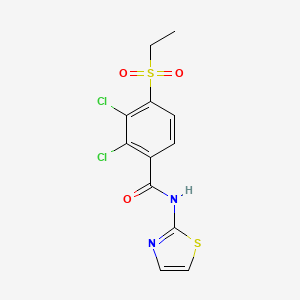
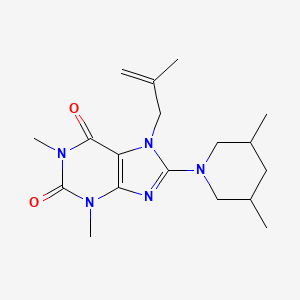
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)
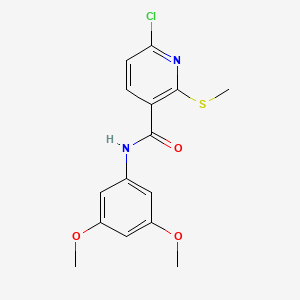


![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)

